molecular formula C5H10N2O2 B1580538 Pentanediamide CAS No. 3424-60-0

Pentanediamide

Cat. No.: B1580538
CAS No.: 3424-60-0
M. Wt: 130.15 g/mol
InChI Key: RCCYSVYHULFYHE-UHFFFAOYSA-N
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Description

Pentanediamide, also known as 1,5-Pentanediaminium, is a chemical compound with the molecular formula C5H16N2 . It is also referred to as 1,5-Diaminopentane and Cadaverine .


Synthesis Analysis

The synthesis of N,N,N’N’-tetra-butyl-3-oxa-pentanediamide (TBOPDA) and its analogous compounds consists of four steps: diethylene glycol is oxidized to prepare diglycolic acid; diglycolic acid is converted into diglycolic anhydride by dehydration; diglycolic anhydride reacts with diamine to give mono-substituted .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula C5H16N2. The average mass is 104.193 Da and the monoisotopic mass is 104.130249 Da . The molecular weight of 1,5-Pentanediamine is 102.1781 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by its molecular structure. The molecular weight of 1,5-Pentanediamine is 102.1781 . The average mass of this compound is 104.193 Da and the monoisotopic mass is 104.130249 Da .

Scientific Research Applications

Scientific Research Applications of Pentanediamide

  • Biological Production and Industrial Applications

    • 1,5-pentanediamine, a form of this compound, is significantly valued in industry for its desirable properties. It's extensively used as a vital component in emerging polymer businesses. Advances in biological production of 1,5-pentanediamine using Corynebacterium glutamicum, a method competing with traditional chemical synthesis, have been noted. This method involves recombinant strains capable of producing 1,5-pentanediamine in significant quantities, demonstrating the potential of biotechnological methods in industrial chemical production (Zhang Jian-zhong, 2010).
  • Separation and Purification Techniques

    • The study of 1,5-pentanediamine hydrochloride (PDAH) recovery from fermentation broth of 1,5-pentanediamine (PDA) using cation exchange resin and crystallization has been documented. PDAH is a crucial raw material for bio-based pentamethylene diisocyanate (PDI), which shows excellent properties in adhesives and thermosetting polyurethane applications. The research contributes to the industrial scale-up of PDAH separation, crucial for the production of PDI (Hui Li et al., 2023).
  • Combustion and Emission Characteristics in Engines

    • Studies have examined the combustion and emission characteristics of diesel engines using fuel blends containing pentanol, highlighting its potential as a biofuel. The addition of pentanol to diesel and biodiesel fuels in various ratios has been found to improve combustion and reduce emissions in diesel engines, indicating pentanol's viability as an environmentally friendly alternative fuel (Li Li et al., 2015).
  • Medical and Pharmaceutical Applications

    • This compound derivatives have shown promise in medical applications. For instance, novel bisbenzamidines linked by a this compound chain demonstrated potent in vitro activity against Pneumocystis carinii, a cause of pneumonia, and were more effective and less toxic than existing treatments. This indicates the potential of this compound derivatives as drug candidates (J. Vanden Eynde et al., 2004).
  • Biosynthesis and Metabolic Engineering

    • Advances in metabolic engineering have enabled the development of microbial strains for the production of pentanol isomers, a class of chemicals with potential application as biofuels. These isomers, found as by-products of microbial fermentations, have seen increased production efficiency through engineered microorganisms, opening avenues for biofuel applications (A. Cann & J. Liao, 2009).
  • Energy and Environmental Research

    • Pentanol's role in enhancing the performance of diesel engines and reducing environmental impact has been studied. When blended with gasoline, pentanol can improve engine performance and reduce emissions, making it a promising alternative fuel source (H. Yaman & M. Yeşilyurt, 2021).

Biochemical Analysis

Biochemical Properties

Pentanediamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to conformational changes that affect enzyme activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular functions. The binding of this compound to specific biomolecules can induce conformational changes that alter their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it can degrade over time, affecting its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and signaling pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the localization and accumulation of this compound in specific cellular compartments. Understanding these processes is essential for elucidating the mechanisms by which this compound exerts its effects on cellular functions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to particular compartments or organelles within the cell. These localization patterns are important for understanding how this compound interacts with other biomolecules and exerts its effects at the subcellular level .

Properties

IUPAC Name

pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-4(8)2-1-3-5(7)9/h1-3H2,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCYSVYHULFYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282184
Record name Pentanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3424-60-0
Record name Pentanediamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the above amine was added N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylpyrrole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid (0.132 g, 0.256 mmol), EDCI (0.084 g, 0.439 mmol) and 1-hydroxybenzotriazole hydrate [HOBT] (0.030 g, 0.220 mmol) which was then dissolved in DMF (7.5 mL). Dissolution was aided by sonication and the suspension stirred under nitrogen at room temperature for three days with the flask covered with foil. At that time, the DMF was removed via kugelrohr apparatus (0.1 mm Hg, 60° C.). The residue was purified on a silica gel column using a CHCl3 to 7% MeOH/CHCl3 solvent system to give the desired product N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylpyrrole-2-carboxamido)-2-carboxamido)]-N-[5-(3-benzyloxy-2-(2-chloroethyl)phenyl)benzofuran-2-carboxamido)]glutarodiamide as a tan solid (0.108 g, 52% yield). Rf=0.08 (5% MeOH/CHCl3). M.p. 80-84° C. 1H-NMR (500 MHz, DMSO-d6) 10.21 (s, 1H), 10.04 (s, 1H), 9.82 (s, 1H), 9.81 (s, 1H), 5.09 (s, 3H), 3.82 (s, 3H), 3.78 (s, 3H). FAB-MS (NBA) 949 (M+H+, 1). FAB-MS (NBA+K+) 987 (M+K+, 1). Accurate mass calculated for C50H57N8O9Cl+Na: calcd. 971.3835, obs. 971.3821.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylpyrrole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid
Quantity
0.132 g
Type
reactant
Reaction Step One
Name
Quantity
0.084 g
Type
reactant
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

To the 2-(4-benzyloxy-2-(5-aminobenzofuran-2-carboxamido)phenyl)ethyl chloride (0.243 mmol) was added the N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylimidazole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid (0.133 g, 0.258 mmol), EDCI (0.093 g, 0.486 mmol) and 1-hydroxybenzotriazole hydrate [HOBT] (0.033 g, 0.244 mmol) which was then dissolved in DMF (15 mL). Dissolution was aided by sonication and the suspension stirred under nitrogen at room temperature for two days with the flask covered with foil. At that time, the DMF was removed via kugelrohr apparatus (0.1 mm Hg, 60° C.). The resulting oil was dissolved in CHCl3, washed with water (1×75 mL), then with brine (1×75 mL) and dried over sodium sulfate. It was then filtered and concentrated under reduced pressure to yield the product N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylimidazole-2-carboxamido)-2-carboxamido)]-N-[5-(3-benzyloxy-2-(2-chloroethyl)phenyl)benzofuran-2-carboxamido)]glutarodiamide as a brown oil (0.166 g, 68% yield). Rf=0.40 (10% MeOH/CHCl3).
Name
2-(4-benzyloxy-2-(5-aminobenzofuran-2-carboxamido)phenyl)ethyl chloride
Quantity
0.243 mmol
Type
reactant
Reaction Step One
[Compound]
Name
N-[(N-BOC-(4-aminobutyl)-N-methylpyrrole-4-(N-methylimidazole-2-carboxamido)-2-carboxamido)]glutaramide monocarboxylic acid
Quantity
0.133 g
Type
reactant
Reaction Step One
Name
Quantity
0.093 g
Type
reactant
Reaction Step One
Yield
68%

Synthesis routes and methods III

Procedure details

Part B. To a solution of 92 mg (0.19 mmol) of product from part A and 38 mg (0.28 mmol) HOBT in 0.5 mL DMF at 0° C. was added 36 mg (0.19 mmol) of EDC. After 30 minutes at 0° C., 0.25 mL of conc. aqueous ammonia was added. After 1 hour at 0° C. and 16 hours at RT, ethyl acetate was added, washed with 0.2N HCl , sat'd NaHCO3, brine, dried and concentrated to afford 72 mg of crude product. This was passed through a one-inch column of basic alumina with 10% methanol/methylene chloride to afford 53 mg of desired product, m/e=491 (M+H).
[Compound]
Name
product
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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